molecular formula C19H16F4N2O2S2 B2582922 4-fluoro-2-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896607-88-8

4-fluoro-2-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No. B2582922
CAS RN: 896607-88-8
M. Wt: 444.46
InChI Key: NKRYQQRIHDYXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-fluoro-2-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a fluoro group, a methyl group, a trifluoromethyl group, a thiazole ring, and a sulfonamide group .

Scientific Research Applications

Antiviral Activity

Thiazole derivatives, which this compound is a part of, have been found to have antiviral activity. For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity

Thiazole derivatives have also shown anti-inflammatory activity. Among the tested compounds, certain derivatives showed significant analgesic and anti-inflammatory activities .

Antimicrobial Activity

The thiazole ring structure, which is present in this compound, has been associated with antimicrobial activity. This makes it a potential candidate for the development of new antimicrobial drugs .

Antifungal Activity

Similar to its antimicrobial activity, thiazole derivatives have also been found to have antifungal properties. This could potentially be applied in the treatment of various fungal infections .

Anticancer Activity

Thiazole derivatives have been found to have anticancer properties. This could potentially lead to the development of new anticancer drugs .

Use in Printable Electronics

The compound has been used in the preparation of thiazole derivatives for printable electronics . This suggests potential applications in the field of electronic devices.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s worth noting that the biological activities of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals .

properties

IUPAC Name

4-fluoro-2-methyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N2O2S2/c1-12-10-15(20)6-7-17(12)29(26,27)24-9-8-16-11-28-18(25-16)13-2-4-14(5-3-13)19(21,22)23/h2-7,10-11,24H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRYQQRIHDYXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

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